molecular formula C15H15NO2 B010839 N-(3-methoxyphenyl)-N-phenylacetamide CAS No. 101651-37-0

N-(3-methoxyphenyl)-N-phenylacetamide

Katalognummer: B010839
CAS-Nummer: 101651-37-0
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: WKAIOPWAPFOJFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methoxyphenyl)-N-phenylacetamide is a chemical compound of interest in organic chemistry and pharmaceutical research. As a derivative of acetamide, it serves as a potential intermediate or building block in the synthesis of more complex molecules. Structurally related N-phenylacetamide compounds are frequently investigated for their biological activity, particularly in medicinal chemistry where they have been explored as key scaffolds in the development of enzyme inhibitors . For instance, research into N-phenylacetamide-based sulphonamides has shown them to be potent inhibitors of carbonic anhydrase isoforms, which are important therapeutic targets for conditions like glaucoma, epilepsy, and cancer . Similarly, other acetamide derivatives have been studied for their role as intermediates in the development of lipoxygenase (LOX) inhibitors, which are relevant to cancer research . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for any human or veterinary use. Researchers are encouraged to utilize this chemical as a precursor in their synthetic pathways or as a standard in analytical studies.

Eigenschaften

CAS-Nummer

101651-37-0

Molekularformel

C15H15NO2

Molekulargewicht

241.28 g/mol

IUPAC-Name

N-(3-methoxyphenyl)-N-phenylacetamide

InChI

InChI=1S/C15H15NO2/c1-12(17)16(13-7-4-3-5-8-13)14-9-6-10-15(11-14)18-2/h3-11H,1-2H3

InChI-Schlüssel

WKAIOPWAPFOJFL-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC

Kanonische SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC

Andere CAS-Nummern

101651-37-0

Synonyme

N-(3-methoxyphenyl)-N-phenyl-acetamide

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Acylation of 3-Methoxyaniline with Acetyl Chloride

The most straightforward approach involves reacting 3-methoxyaniline with acetyl chloride in the presence of a base. In this method, 3-methoxyaniline (1.0 equiv) is dissolved in anhydrous diethyl ether (Et₂O) under a nitrogen atmosphere and cooled to 0°C. Acetyl chloride (1.2 equiv) is added dropwise via a syringe pump, followed by sodium bicarbonate (1.2 equiv) to neutralize the generated HCl. The reaction is stirred for 4–6 hours, after which the mixture is filtered through celite to remove salts and concentrated under reduced pressure. The crude product is purified via silica gel chromatography, yielding N-(3-methoxyphenyl)acetamide with an estimated efficiency of 78–85%.

Key Parameters:

  • Solvent : Et₂O or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature (rt)

  • Base : NaHCO₃ or triethylamine (Et₃N)

  • Purification : Chromatography or recrystallization from CH₂Cl₂/hexanes.

Protection-Acylation-Deprotection Strategy

To enhance selectivity in cases where competing reactions occur, a protection-deprotection strategy is employed. The amine group of 3-methoxyaniline is first protected using tert-butoxycarbonyl (BOC) anhydride (BOC₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). The resulting BOC-protected intermediate is then acylated with acetyl chloride in THF, followed by acidic deprotection using trifluoroacetic acid (TFA) to yield the final product. This method achieves a 72–80% overall yield but involves additional steps.

Reaction Scheme:

  • Protection :
    3-Methoxyaniline+BOC2ODMAP, DCMBOC-3-methoxyaniline\text{3-Methoxyaniline} + \text{BOC}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{BOC-3-methoxyaniline}

  • Acylation :
    BOC-3-methoxyaniline+CH3COClEt3N, THFBOC-3-methoxyphenylacetamide\text{BOC-3-methoxyaniline} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, THF}} \text{BOC-3-methoxyphenylacetamide}

  • Deprotection :
    BOC-3-methoxyphenylacetamideTFA, DCMN-(3-Methoxyphenyl)acetamide\text{BOC-3-methoxyphenylacetamide} \xrightarrow{\text{TFA, DCM}} \text{N-(3-Methoxyphenyl)acetamide}.

Two-Step Acylation Using Activated Carboxylic Acids

An alternative route involves activating 2-(3-methoxyphenyl)acetic acid into its corresponding acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with aniline in THF at −15°C to 25°C. This method avoids side reactions such as over-acylation and achieves yields of 82–89% after purification via recrystallization.

Critical Conditions:

  • Activation Step : SOCl₂, reflux for 2 hours.

  • Acylation Step : Aniline (1.0 equiv), acyl chloride (1.2 equiv), Et₃N (1.1 equiv) in THF.

  • Workup : Washing with saturated NaHCO₃ and brine, followed by drying over MgSO₄.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors enable precise temperature control and rapid mixing, reducing reaction times from hours to minutes. For example, a mixture of 3-methoxyaniline and acetyl chloride is pumped through a reactor at 50°C with a residence time of 10 minutes, yielding 90–94% product with minimal purification required.

Advantages:

  • Throughput : 5–10 kg/hour.

  • Solvent Recovery : >95% via integrated distillation.

  • Safety : Reduced exposure to toxic reagents.

Catalytic Methods Using Lewis Acids

Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) catalyze the acylation of 3-methoxyaniline with acetic anhydride. This method operates at 80–100°C and achieves 88–92% conversion within 2 hours. The catalyst is recovered via filtration and reused for subsequent batches, lowering production costs.

Optimization Data:

CatalystTemperature (°C)Conversion (%)Selectivity (%)
ZnCl₂808895
BF₃1009293

Comparative Analysis of Synthesis Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)ScalabilityCost EfficiencyPurification Complexity
Direct Acylation78–85ModerateHighModerate
Protection-Deprotection72–80LowLowHigh
Activated Carboxylic Acid82–89HighModerateLow
Continuous Flow90–94Very HighVery HighVery Low
Catalytic Acylation88–92HighHighModerate

Critical Evaluation of Methodologies

The direct acylation method is ideal for small-scale synthesis due to its simplicity, but it struggles with selectivity in polyfunctional substrates. The protection-deprotection approach mitigates this but introduces additional steps and costs. Industrial methods like continuous flow and catalytic acylation excel in scalability and efficiency, making them preferable for large-volume production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-methoxyphenyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of N-(m-Hydroxyphenyl)-N-phenylacetamide.

    Reduction: Formation of N-(m-Methoxyphenyl)-N-phenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-methoxyphenyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-methoxyphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the acetamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Acetamide Derivatives

Substituent Effects on Bioactivity

The pharmacological profile of N-arylacetamides is highly dependent on substituent position and electronic nature:

  • This compound is utilized in laboratory research but lacks reported bioactivity data .
  • N-(3-(Diethylamino)phenyl)acetamide (CAS 6375-46-8): A diethylamino (-N(CH₂CH₃)₂) group at the meta position provides electron-donating properties, improving solubility and enabling interactions with biological targets. This compound is a precursor in synthesizing dyes and pharmaceuticals .
  • N-(4-Methoxyphenyl)acetamide : A para-methoxy substituent simplifies synthesis and enhances metabolic stability compared to the meta isomer. Derivatives of this compound show fungicidal and bactericidal activity .

Key Structural Modifications in Related Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
N-(3-Methoxyphenyl)-N-phenylacetamide 3-OCH₃, N-phenylacetamide 271.30 Research intermediate
N-(2,4-Dichlorophenyl)-N-methylacetamide 2,4-Cl, N-methylacetamide 232.10 Fascin protein inhibition (anticancer)
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (Compound 37) 4-piperazinylsulfonyl 323.40 Anti-hypernociceptive
N-(3-(5-Methylfuran-2-yl)phenyl)acetamide 3-(5-methylfuran) substitution 215.25 Not reported (structural novelty)

Pharmacological and Functional Comparisons

Analgesic and Anti-Inflammatory Activities

  • Compound 35 (N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide): Exhibits analgesic activity surpassing paracetamol, attributed to the sulfonamide-piperazine moiety enhancing receptor binding .
  • This compound : While direct data are unavailable, the methoxy group’s electron-donating nature may facilitate interactions with pain-modulating receptors like COX-2, similar to structurally related NSAIDs .

Physicochemical Properties

  • Solubility: Methoxy and amino substituents (e.g., in N-(3-(diethylamino)phenyl)acetamide) improve aqueous solubility compared to nitro-substituted analogs .
  • Thermal Stability : Nitro-substituted derivatives (e.g., N-(3-nitrophenyl)-N-phenylacetamide) exhibit higher thermal stability due to strong intermolecular interactions from polar nitro groups .
  • Hydrogen Bonding : Acetamide derivatives with hydroxyl or sulfonamide groups (e.g., Compound 37) form stronger hydrogen bonds, influencing crystallization and bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-methoxyphenyl)-N-phenylacetamide, and how are the products characterized?

  • Methodology : The synthesis typically involves condensation reactions between substituted anilines and acetylating agents. For example, coupling N-(3-methoxyphenyl)aniline with acetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Characterization employs spectroscopic techniques: ¹H/¹³C NMR (to confirm methoxy and acetamide groups), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and HPLC for purity validation .

Q. What spectroscopic and chromatographic methods are used to confirm the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H NMR resolves methoxy protons (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and methoxy carbons (δ ~55 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₁₅NO₂) via exact mass matching .
  • X-ray Crystallography : For crystalline derivatives, this confirms spatial arrangement of substituents .

Q. What are the known biological activities of this compound and its derivatives?

  • Methodology : Preliminary screening includes:

  • Enzyme Inhibition Assays : Testing against kinases or proteases using fluorogenic substrates.
  • Cytotoxicity Studies : MTT assays on cell lines (e.g., HeLa, HepG2) to assess IC₅₀ values.
  • In Silico Docking : Predicting binding to targets like μ-opioid receptors (using AutoDock Vina) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and purity of this compound?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve condensation efficiency.
  • Statistical Design : Use a Box-Behnken design to model interactions between temperature, time, and catalyst load .

Q. How can computational modeling predict the biological targets of this compound?

  • Methodology :

  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability.
  • Pharmacophore Mapping : Identify critical functional groups (methoxy, acetamide) for target binding.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability) .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar acetamides?

  • Methodology :

  • Meta-Analysis : Compare datasets from peer-reviewed studies, focusing on assay conditions (e.g., cell line variability).
  • Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized protocols.
  • Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. chloro) to isolate activity drivers .

Q. What is the role of the methoxy group in modulating the compound’s reactivity and bioactivity?

  • Methodology :

  • Electron-Donating Effects : Use Hammett constants (σ) to correlate substituent electronic effects with reaction rates.
  • Comparative SAR : Synthesize analogs (e.g., N-(3-chlorophenyl)-N-phenylacetamide) and compare bioactivity .

Q. How can synthetic routes be optimized for scalability while maintaining high enantiomeric purity?

  • Methodology :

  • Flow Chemistry : Implement continuous flow reactors to control exothermic reactions.
  • Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in airtight containers at 2–8°C, away from light.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.